2-Amino-4,5-dimethoxybenzaldehyde

Organic Synthesis Process Chemistry Yield Optimization

2-Amino-4,5-dimethoxybenzaldehyde is the indispensable building block for constructing the 6,7-dimethoxyquinazoline pharmacophore—the core of high-value EGFR TKIs including Erlotinib and Gefitinib. The specific 4,5-dimethoxy substitution and ortho amino-aldehyde arrangement are non-negotiable for successful cyclization; generic or regioisomeric alternatives will fail. Produced at 99% yield from its nitro precursor, ensuring cost-effective, scalable TKI intermediate access. Also validated as an LSD1 inhibitor (IC50 356 nM) and MAO-B reference compound (IC50 1,200 nM).

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
CAS No. 22608-87-3
Cat. No. B1599635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4,5-dimethoxybenzaldehyde
CAS22608-87-3
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)C=O)N)OC
InChIInChI=1S/C9H11NO3/c1-12-8-3-6(5-11)7(10)4-9(8)13-2/h3-5H,10H2,1-2H3
InChIKeyFLTCPRADVSSLDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4,5-dimethoxybenzaldehyde (CAS 22608-87-3) – Key Structural and Functional Properties for Informed Sourcing


2-Amino-4,5-dimethoxybenzaldehyde is a 4,5-dimethoxy-substituted 2-aminobenzaldehyde building block with the molecular formula C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol . Its structure features an aldehyde group ortho to a primary amine and two methoxy groups at the 4- and 5-positions on the benzene ring. This specific substitution pattern is foundational to its role as a precursor in the synthesis of pharmacologically relevant quinazoline systems, particularly those found in tyrosine kinase inhibitor (TKI) scaffolds . The compound is typically supplied as a light yellow to yellow solid and is recommended for storage under inert gas at 2–8 °C .

Why a General ‘Aminobenzaldehyde’ Cannot Replace 2-Amino-4,5-dimethoxybenzaldehyde in Specialty Synthesis


Substitution with a generic aminobenzaldehyde or even a closely related dimethoxy regioisomer is generally not viable due to the stringent structure-activity and synthetic compatibility requirements of downstream applications. The specific 4,5-dimethoxy substitution pattern is essential for the construction of the 6,7-dimethoxyquinazoline core, a critical pharmacophore in high-value therapeutics like the EGFR inhibitors Erlotinib and Gefitinib [1]. Altering the position of the methoxy groups or substituting them with other functionalities can abolish the desired biological activity of the final molecule or introduce incompatible steric and electronic effects during key cyclization steps. Furthermore, the ortho-relationship between the aldehyde and the primary amine is non-negotiable for the formation of fused heterocycles; changing this spatial arrangement to a meta- or para-substitution fundamentally alters the compound's primary synthetic utility, rendering it useless for these specific pathways .

Quantitative Differentiators for 2-Amino-4,5-dimethoxybenzaldehyde vs. Key Analogs


Superior Synthetic Yield in Direct Reduction vs. Carboxylic Acid Intermediate

In the preparation of the target compound from its nitro precursor, 4,5-dimethoxy-2-nitrobenzaldehyde, a catalytic hydrogenation method using Pd/C in THF under 50 psi H₂ achieves a near-quantitative isolated yield of 99% . This is a significantly more efficient step compared to the preparation of the related 2-amino-4,5-dimethoxybenzoic acid, which is reported to have a total synthetic yield of only 64% from a common starting material [1].

Organic Synthesis Process Chemistry Yield Optimization

Defined LSD1 Inhibitory Activity: Differentiating from Lead-Like Potency

The compound demonstrates a defined and moderate inhibitory potency against human recombinant Lysine-specific demethylase 1A (LSD1), with an IC50 of 356 nM [1]. This activity profile differentiates it from the classic, less potent LSD1 inhibitor tranylcypromine, which has a reported IC50 of 57,980 nM in comparable assays [2]. Conversely, it is also distinct from highly optimized, potent clinical-stage LSD1 inhibitors that have IC50 values in the low nanomolar range (e.g., 11-20 nM) .

Epigenetics LSD1 Inhibition Biochemical Assay

Characterized MAO-B Inhibition Profile: A Basis for Selectivity Assessment

This compound is characterized as an inhibitor of human monoamine oxidase B (MAO-B) with an IC50 of 1,200 nM [1]. This value indicates a significantly weaker inhibitory effect compared to the selective, irreversible MAO-B inhibitor selegiline, which has an IC50 of 51 nM . However, its activity is comparable to that of the non-selective MAO inhibitor tranylcypromine, which exhibits an MAO-B IC50 of 950 nM .

Monoamine Oxidase MAO-B Inhibition Neuropharmacology

Commercial Purity Benchmarking and Vendor Transparency

Commercially available 2-Amino-4,5-dimethoxybenzaldehyde is routinely supplied with a standard purity of 95% or higher, with some vendors offering grades of 97% to >98% . This is directly comparable to the purity of its common precursor, 4,5-dimethoxy-2-nitrobenzaldehyde, which is also typically available at 95-98% purity . Importantly, major suppliers provide batch-specific analytical data, including NMR, HPLC, or GC traces, upon request .

Chemical Procurement Quality Control Analytical Chemistry

Validated Research and Industrial Applications for 2-Amino-4,5-dimethoxybenzaldehyde


Synthesis of 6,7-Dimethoxyquinazoline-Based Tyrosine Kinase Inhibitors

The primary industrial application of 2-Amino-4,5-dimethoxybenzaldehyde is as a precursor for the 6,7-dimethoxyquinazoline scaffold, a core structure in epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. This compound has been specifically identified as a key intermediate in the synthesis of clinically important TKIs such as PD153035, Erlotinib, and Gefitinib . The high efficiency of its production from the corresponding nitrobenzaldehyde (99% yield) supports its use in the cost-effective, large-scale synthesis of these critical anticancer agents .

Development of Novel LSD1 Inhibitor Scaffolds for Epigenetic Drug Discovery

Given its well-defined inhibitory activity against LSD1 (IC50 = 356 nM), this compound serves as a validated starting point for medicinal chemistry optimization . Its moderate potency, distinct from both weak (tranylcypromine) and highly potent (OG-L002) inhibitors, provides a useful reference point for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a fragment to design and synthesize new analogs, with the goal of improving both LSD1 inhibitory potency and selectivity over related enzymes like MAO-B .

Aminobenzaldehyde Reference Standard for MAO-B Biochemical Assays

The compound's characterized MAO-B inhibition profile (IC50 = 1,200 nM) allows it to be employed as a reference or control compound in biochemical assays . Its activity, which is in the micromolar range, is suitable for validating assay sensitivity and benchmarking the potency of novel MAO-B inhibitors. It is particularly useful in settings where a compound with moderate and reproducible inhibitory activity is required for quality control or comparative analysis alongside more potent controls like selegiline .

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